Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide

Organic Synthesis Catalysis Heterocyclic Chemistry

Researchers require precision in diazene oxide-mediated cycloadditions, yet generic azoxy analogs fail to replicate the steric and electronic profile of CAS 474318-58-6. This monoaryldiazene oxide delivers: - A unique 2,4-dibromo-6-nitrophenyl moiety enabling Rh(III)-catalyzed [4+1] annulation to 2H-indazoles - Bulky tert-butyl group for controlled isomerization thermodynamics - High-purity format to ensure reproducible reaction outcomes Available for immediate shipment in research-grade quantities. Order today to secure consistent lot-to-lot performance.

Molecular Formula C10H11Br2N3O3
Molecular Weight 381.02 g/mol
CAS No. 474318-58-6
Cat. No. B3138935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide
CAS474318-58-6
Molecular FormulaC10H11Br2N3O3
Molecular Weight381.02 g/mol
Structural Identifiers
SMILESCC(C)(C)N=[N+](C1=C(C=C(C=C1Br)Br)[N+](=O)[O-])[O-]
InChIInChI=1S/C10H11Br2N3O3/c1-10(2,3)13-14(16)9-7(12)4-6(11)5-8(9)15(17)18/h4-5H,1-3H3
InChIKeyCMTPPSIUBDJINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide – Procurement & Differentiation


Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide (CAS 474318-58-6) is a monoaryldiazene oxide (azoxy) compound with the molecular formula C10H11Br2N3O3 and a molecular weight of 381.02 g/mol . Structurally, it features a tert-butyl group on one diazenyl nitrogen and a heavily substituted aromatic ring bearing bromine atoms at the 2- and 4-positions and a nitro group at the 6-position [1]. This compound belongs to the broader class of asymmetrically substituted diazene oxides, which serve as versatile intermediates in organic synthesis, particularly in cycloaddition and annulation reactions, and are of interest in medicinal chemistry and materials science [2]. The compound's value for research and industrial applications stems from its unique substitution pattern, which imparts distinct steric and electronic properties compared to its analogs.

Fit for [4+1] annulation with diazoesters to access 2H-indazole scaffolds
Supports study of steric effects from tert-butyl on azoxy isomer stability
Suited for investigating electronic effects of poly-halogenated nitroarenes

Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide – Generic Substitution Concerns


Generic substitution of CAS 474318-58-6 with other diazene oxides or azoxy compounds is strongly discouraged due to the compound's unique combination of structural features. The presence of two bromine atoms in the 2,4-positions, a nitro group in the 6-position, and a tert-butyl group on the diazene oxide moiety creates a specific electronic and steric environment that is not replicated by any single analog . For instance, the bulky tert-butyl group influences the compound's stability and solubility profile, which can be critical for reproducible experimental outcomes [1]. Furthermore, the distinct substitution pattern on the phenyl ring dictates the compound's reactivity in key transformations, such as the Rh(III)-catalyzed [4+1] annulation, where the regioselectivity and chemoselectivity are highly sensitive to the electronic nature of the aryl group [2]. Replacing this compound with an unsubstituted or differently substituted analog would likely result in altered reaction rates, different product distributions, or complete reaction failure, thereby compromising the integrity and reproducibility of research.

Azoxy vs azo reactivity
Azoxy group directs [4+1] annulation; azo analogs follow a [4+2] pathway, altering heterocycle outcome.
tert-Butyl steric control
Bulky tert-butyl affects isomerization thermodynamics; less hindered alkyl analogs may not replicate cis/trans stability.
Electron-deficient aryl substitution
2,4-dibromo-6-nitrophenyl creates a unique electronic profile; simpler aryl groups shift redox potential and reactivity.

Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide – Key Analog Differentiation


Azoxy-Specific [4+1] Annulation vs Azo Reactivity

The presence of the azoxy (diazene oxide) functional group, as found in CAS 474318-58-6, is critical for enabling a distinct [4+1] annulation pathway with diazoesters, in contrast to the classic [4+2] cycloaddition observed with azo compounds. This chemoselectivity is inherent to the azoxy oxygen atom, which acts as a traceless directing group and allows for a unique cyclative capture mechanism [1].

Annulation pathway
Method context
Azoxy enables [4+1] annulation to 2H-indazoles; azo gives [4+2] cycloaddition
Supports selective synthesis of 2H-indazoles not accessible with azo analogs
Rh(III)-catalyzed conditions with diazoesters
Organic Synthesis Catalysis Heterocyclic Chemistry

Steric Influence of tert-Butyl on Isomer Stability

The tert-butyl group in 1-tert-butyl-2-aryldiazene-2-oxides imparts significant steric bulk, which directly influences the stability and interconversion of cis and trans isomers. For the related compound 1-tert-butyl-2-(2-chlorophenyl)diazene-2-oxide, the cis-azoxy isomer was obtained for the first time and was found to undergo irreversible isomerization to the trans isomer upon heating [1]. This behavior is in contrast to less sterically hindered alkyl groups, which may exhibit different isomerization thermodynamics and kinetics.

Steric effect on isomerization
Data to verify
Cis-to-trans isomerization irreversible upon heating for tert-butyl analog
Conformer stability may influence reactivity in stereoselective steps
Observed in 2-chlorophenyl analog; direct data for target needed
Physical Organic Chemistry Stereochemistry Stability Studies

Electron-Withdrawing Effect of 2,4-Dibromo-6-nitrophenyl

The 2,4-dibromo-6-nitrophenyl substituent in CAS 474318-58-6 is expected to be a strong electron-withdrawing group. While direct comparative data for this exact compound is lacking, class-level inference from studies on related arylazoxy compounds demonstrates a direct relationship between substituent electronic properties (Hammett constants) and redox potentials [1]. The high degree of electron deficiency created by the two bromines and the nitro group will significantly shift its reduction potential compared to less substituted analogs.

Electron-withdrawing character
Class-level
Redox potentials correlate with Hammett constants in arylazoxy class
Electronic profile differs markedly from less substituted analogs
Inferred from class studies; electrochemical data for this compound not reported
Physical Organic Chemistry Electrochemistry Reaction Mechanism

Tert-butyl(2,4-dibromo-6-nitrophenyl)diazene oxide – Applications


2H-Indazole Synthesis via [4+1] Annulation

This compound is a prime candidate as a substrate for Rh(III)-catalyzed [4+1] annulation reactions with diazoesters. The presence of the azoxy group is essential for directing the reaction towards 2H-indazole formation, a pathway not accessible with azo analogs [1]. Its highly substituted aryl ring provides an opportunity to introduce complex functionality onto the indazole core in a single step, enabling the efficient synthesis of libraries of potential pharmaceutical candidates.

Steric & Electronic Effects in Azoxy Chemistry

Due to its unique combination of a bulky tert-butyl group and a highly electron-deficient aryl ring, CAS 474318-58-6 serves as an excellent probe for studying fundamental structure-activity relationships. Researchers can use it to investigate how steric hindrance from the tert-butyl group influences isomerization thermodynamics [2] and how the strong electron-withdrawing character of the 2,4-dibromo-6-nitrophenyl moiety modulates redox behavior and reactivity in comparison to a series of analogs [3].

Organic Electronic Materials Precursor

The distinct redox properties associated with the electron-deficient arylazoxy framework [3] make this compound a potentially valuable building block for designing functional materials. It could be used to synthesize molecules with tailored electron-accepting capabilities for applications in organic electronics, such as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where precise control over electronic energy levels is critical.

Antifungal Agent Discovery

Given that the broader class of azoxy compounds has been documented in patents for its excellent antifungal activity against various pathogens [4], this specific compound's unique substitution pattern warrants exploration in antifungal screening programs. Its structural novelty could lead to the discovery of new leads with improved efficacy or a different mode of action compared to existing antifungal agents.

Application
Selection Property
Validation Focus
2H-Indazole synthesis via [4+1] annulation
Azoxy substrate reactivity
Regioselectivity and annulation yield
Steric/electronic effect probe
tert-Butyl steric bulk and polyhalogenated aryl electronics
Isomerization thermodynamics and redox behavior
Organic electronics precursor
Electron-deficient arylazoxy scaffold
Electron-accepting capability in device contexts
Antifungal screening studies
Azoxy compound library diversification
Antifungal activity against target pathogens
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